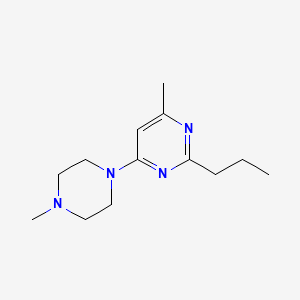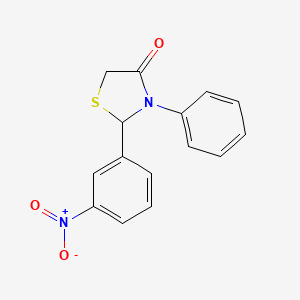![molecular formula C19H11N3O8 B4962330 2-(2,4-dinitrophenoxy)-4-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4962330.png)
2-(2,4-dinitrophenoxy)-4-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dinitrophenoxy)-4-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DNQX and is a potent antagonist of the glutamate receptor, which plays a crucial role in the central nervous system.
Mécanisme D'action
DNQX acts as a competitive antagonist of the glutamate receptor, specifically the AMPA and kainate receptors. It binds to the receptor and prevents the binding of glutamate, which is a neurotransmitter involved in synaptic transmission. This results in the inhibition of excitatory synaptic transmission in the central nervous system.
Biochemical and Physiological Effects:
DNQX has been shown to have several biochemical and physiological effects. It has been shown to inhibit synaptic transmission in the central nervous system, leading to a reduction in neuronal excitability. DNQX has also been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DNQX has several advantages as a research tool. It is a potent antagonist of the glutamate receptor, which makes it useful for studying the role of glutamate receptors in the central nervous system. DNQX is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, DNQX also has limitations, including its potential toxicity and off-target effects.
Orientations Futures
There are several future directions for research involving DNQX. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's disease. DNQX has been shown to have neuroprotective effects, which may be useful in preventing or slowing the progression of these diseases. Additionally, DNQX may have potential applications in the treatment of epilepsy, as it has been shown to inhibit neuronal excitability. Further research is needed to fully understand the potential applications of DNQX in these fields.
Méthodes De Synthèse
The synthesis of DNQX involves several steps, including the condensation of 2,4-dinitrophenol and 4-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione, followed by the addition of acetic anhydride and sodium acetate. The resulting compound is then purified through recrystallization.
Applications De Recherche Scientifique
DNQX has been extensively studied for its potential applications in various scientific fields. It is commonly used as a research tool to study the role of glutamate receptors in the central nervous system. DNQX has been shown to block the activity of AMPA and kainate receptors, which are important for synaptic transmission and plasticity.
Propriétés
IUPAC Name |
2-(2,4-dinitrophenoxy)-4-methoxybenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3O8/c1-29-15-7-5-10-3-2-4-12-16(10)17(15)19(24)20(18(12)23)30-14-8-6-11(21(25)26)9-13(14)22(27)28/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUCACAIWGAELV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C=CC=C3C(=O)N(C2=O)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dinitrophenoxy)-4-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4962248.png)
![4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine](/img/structure/B4962254.png)

![1-(2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}phenyl)ethanone](/img/structure/B4962266.png)
![3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4962274.png)
![1-(3,4-dichlorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4962282.png)

![ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B4962298.png)

![N-benzyl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4962340.png)


![2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B4962355.png)
![8-bromo-7-[3-(4-fluorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4962356.png)